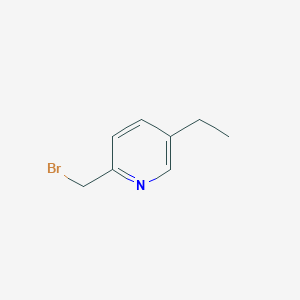

2-(Bromomethyl)-5-ethylpyridine

Description

Significance of Functionalized Pyridine (B92270) Derivatives in Contemporary Organic Synthesis

Pyridine (C5H5N) is a fundamental heterocyclic aromatic compound that serves as a cornerstone in numerous areas of organic chemistry. nih.gov Its unique electronic properties, arising from the nitrogen atom within the six-membered aromatic ring, make it a versatile scaffold for creating a vast array of functionalized derivatives. numberanalytics.com These derivatives are not mere laboratory curiosities; they are integral components in a multitude of applications spanning pharmaceuticals, agrochemicals, and materials science. numberanalytics.com

The pyridine ring is a prevalent structural motif found in many natural products, including vitamins like nicotinamide (B372718) and pyridoxol (vitamin B6), as well as alkaloids. lifechemicals.com In the realm of medicine, pyridine derivatives are present in a significant number of FDA-approved drugs, highlighting their therapeutic importance. nih.govlifechemicals.com Examples include drugs for treating hypertension, myasthenia gravis, and certain types of cancer. lifechemicals.com The ability to introduce various functional groups onto the pyridine ring allows chemists to fine-tune the molecule's steric and electronic properties, thereby optimizing its biological activity or material characteristics. numberanalytics.comthieme-connect.de This has led to the development of pyridine-containing compounds with diverse applications, such as antihistamines, anti-inflammatory agents, insecticides, herbicides, and fungicides. numberanalytics.com

Role of Halomethyl-Substituted Pyridines as Key Building Blocks in Advanced Chemical Research

Among the various classes of functionalized pyridines, halomethyl-substituted pyridines stand out as particularly valuable building blocks in organic synthesis. The presence of a halomethyl group, such as a bromomethyl group (-CH2Br), introduces a reactive site that is amenable to a wide range of chemical transformations. This reactivity makes them crucial intermediates for the construction of more complex molecular architectures.

The carbon-bromine bond in a bromomethyl group attached to a pyridine ring is susceptible to nucleophilic substitution reactions. This allows for the facile introduction of various functionalities by reacting the halomethyl pyridine with a diverse set of nucleophiles. This versatility is a key reason why compounds like 2-(bromomethyl)pyridine (B1332372) and its analogs are frequently employed in the synthesis of novel compounds. chemicalbook.com For instance, they can be used to introduce a pyridylmethyl moiety into a target molecule, a common strategy in the development of new pharmaceutical agents and functional materials.

Overview of Research Trajectories Pertaining to 2-(Bromomethyl)-5-ethylpyridine and Related Analogues

The specific compound, this compound, is a derivative of pyridine with a bromomethyl group at the 2-position and an ethyl group at the 5-position. Its structure makes it a valuable intermediate for synthesizing a variety of more complex pyridine derivatives. Research involving this compound and its analogs, such as 2-bromo-5-ethylpyridine (B134762) and 2-(bromomethyl)-6-ethylpyridine, often focuses on their utility in several key areas. bldpharm.com

In medicinal chemistry, these compounds serve as precursors for the synthesis of molecules with potential therapeutic applications. The ethyl group at the 5-position can influence the lipophilicity and metabolic stability of the final product, which are important considerations in drug design.

In materials science, the reactive bromomethyl group allows for the incorporation of the 5-ethylpyridyl unit into larger polymer structures or onto surfaces to create functional materials with specific electronic or catalytic properties.

The synthesis of this compound itself is an area of interest, with researchers exploring efficient and selective methods for its preparation. A common synthetic route involves the bromination of 2-methyl-5-ethylpyridine. The reactivity of the resulting this compound is then exploited in subsequent synthetic steps to build more elaborate molecular frameworks.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H10BrN |

| Molecular Weight | 200.08 g/mol |

| Appearance | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Not specified |

Spectroscopic Data of a Related Compound: 2-(Bromomethyl)-6-methylpyridine

The following data is for the related compound 2-(Bromomethyl)-6-methylpyridine (C7H8BrN, MW: 186.05). sigmaaldrich.com

| Property | Value |

| Melting Point | 38-42 °C |

| SMILES string | Cc1cccc(CBr)n1 |

| InChI | 1S/C7H8BrN/c1-6-3-2-4-7(5-8)9-6/h2-4H,5H2,1H3 |

| InChI key | WJFDCFHWFHCLIW-UHFFFAOYSA-N |

Structure

3D Structure

Properties

Molecular Formula |

C8H10BrN |

|---|---|

Molecular Weight |

200.08 g/mol |

IUPAC Name |

2-(bromomethyl)-5-ethylpyridine |

InChI |

InChI=1S/C8H10BrN/c1-2-7-3-4-8(5-9)10-6-7/h3-4,6H,2,5H2,1H3 |

InChI Key |

PKBDFXUNCVJHKS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN=C(C=C1)CBr |

Origin of Product |

United States |

Reaction Chemistry and Mechanistic Investigations of 2 Bromomethyl 5 Ethylpyridine

Nucleophilic Substitution Reactions Involving the Bromomethyl Moiety

The bromomethyl group is an excellent electrophilic center, readily undergoing nucleophilic substitution reactions. The mechanism of these reactions is typically a bimolecular nucleophilic substitution (SN2) process, where a nucleophile attacks the methylene (B1212753) carbon, displacing the bromide ion as the leaving group. The position of this group, adjacent to the electron-deficient pyridine (B92270) ring, enhances its reactivity towards nucleophiles. Pyridines with leaving groups at the 2 and 4-positions are particularly reactive in nucleophilic substitution reactions. stackexchange.comquimicaorganica.orgquora.com

Nitrogen nucleophiles, such as primary and secondary amines, readily react with 2-(bromomethyl)-5-ethylpyridine to form the corresponding substituted aminomethylpyridines. These reactions are fundamental in the synthesis of ligands for coordination chemistry and building blocks for pharmacologically active molecules. For instance, the reaction of 2-(bromomethyl)pyridine (B1332372) hydrobromide with amines is a common method for preparing N-substituted picolylamines. youtube.com The reaction typically proceeds in the presence of a base to neutralize the hydrobromic acid generated.

Azide (B81097) ions are also effective nucleophiles, reacting with 2-(bromomethyl)pyridines to yield 2-(azidomethyl)pyridines. These azide derivatives are versatile intermediates themselves, capable of undergoing further transformations such as reduction to primary amines or participation in cycloaddition reactions. The acid-promoted decomposition of benzylic azides can lead to the formation of iminium ions, which can act as cationic 2-azabutadienes in cycloaddition reactions. wikipedia.org

Oxygen-centered nucleophiles, including alkoxides and hydroxides, can displace the bromide to form ethers and alcohols, respectively. The reaction with hydroxides, leading to the formation of (5-ethylpyridin-2-yl)methanol, is a hydrolysis reaction. This conversion can sometimes be problematic during workup, as the resulting alcohol can be water-soluble, complicating extraction. researchgate.net The use of a base like calcium carbonate in a dioxane/water mixture under reflux is one method to achieve this transformation. researchgate.net Alternatively, reaction with an acetate (B1210297) source followed by hydrolysis can yield the alcohol. researchgate.net The reaction of various halopyridines with oxygen nucleophiles like benzyl (B1604629) alcohol has been shown to be effective, particularly with microwave heating to accelerate the reaction. sci-hub.se

The relative reactivity of 2-halopyridines towards oxygen nucleophiles often follows the order F > Cl > Br > I, suggesting that for these reactions, the attack of the nucleophile (the addition step in an SNAr mechanism) can be the rate-determining step. sci-hub.se However, for SN2 reactions at the bromomethyl group, the leaving group ability (I > Br > Cl > F) is typically the dominant factor.

Sulfur nucleophiles, such as thiolates, are generally potent and react efficiently with this compound. libretexts.org Thiolate anions are excellent nucleophiles for SN2 reactions with alkyl halides. libretexts.org The reaction of 2-halopyridines with sodium thiophenoxide proceeds in high yield, often in polar aprotic solvents like HMPA or NMP. sci-hub.se For sulfur nucleophiles, the reactivity of 2-halopyridines generally follows the order I > Br > Cl > F, indicating that the cleavage of the carbon-halogen bond is crucial in the rate-determining step. sci-hub.se

Carbon nucleophiles, such as cyanide or enolates, can also be employed to form new carbon-carbon bonds. For example, the reaction of a related compound, 2-bromo-5-methylpyridine, with sodium cyanide can be used to introduce a nitrile group. These reactions expand the synthetic utility of this compound, allowing for the construction of more complex carbon skeletons.

Table 1: Representative Nucleophilic Substitution Reactions of Halopyridines

| Halopyridine Reactant | Nucleophile | Solvent | Conditions | Product Type | Reference |

| 2-Iodopyridine | Sodium thiophenoxide (PhSNa) | HMPA | Microwave, ~100°C, 3 min | 2-(Phenylthio)pyridine | sci-hub.se |

| 2-Bromopyridine | Sodium thiophenoxide (PhSNa) | HMPA | Microwave, ~100°C, 10 min | 2-(Phenylthio)pyridine | sci-hub.se |

| 2-Chloropyridine | Sodium thiophenoxide (PhSNa) | HMPA | Microwave, ~120°C, 10 min | 2-(Phenylthio)pyridine | sci-hub.se |

| 2-Iodopyridine | Benzyl alcohol (PhCH₂OH) | NMP | Microwave, ~180°C, 10 min | 2-(Benzyloxy)pyridine | sci-hub.se |

| 2-(Bromomethyl)pyridine HBr | Sodium Hydroxide (NaOH) | Water | Room Temperature | (Pyridin-2-yl)methanol | researchgate.net |

| 2-(Bromomethyl)pyridine HBr | Calcium Carbonate (CaCO₃) | Dioxane/Water | Reflux | (Pyridin-2-yl)methanol | researchgate.net |

Radical Processes and Their Intermediates

The bromomethyl group of this compound can participate in radical reactions. The position adjacent to the pyridine ring is analogous to a benzylic position, and the C-H bonds of the parent molecule, 5-ethyl-2-methylpyridine (B142974), at this position can undergo radical halogenation. The use of radical initiators like N-bromosuccinimide (NBS) in the presence of light or a radical initiator can lead to the formation of a resonance-stabilized radical intermediate at the methylene position. youtube.com This radical is stabilized by delocalization of the unpaired electron into the pyridine ring.

This reactivity is synthetically useful for the introduction of the bromo substituent onto the methyl group of 5-ethyl-2-methylpyridine to produce the title compound. Radical bromination is generally more selective than chlorination, preferentially occurring at the most substituted carbon that can form the most stable radical. youtube.com For positions adjacent to an aromatic ring, this selectivity is very high. youtube.com

Electrochemical Reactivity and Homocoupling Phenomena

The electrochemical properties of halopyridines have been investigated, particularly in the context of reductive coupling reactions. While direct electrochemical studies on this compound are not widely reported, the behavior of 2-halopyridines provides significant insight. The electrochemical reduction of 2-halopyridines, often catalyzed by nickel-2,2'-bipyridine complexes, can be used to generate aryl-pyridine cross-coupling products or pyridine homocoupling products (bipyridines). researchgate.net

The homocoupling of 2-halopyridines to form 2,2'-bipyridines is a synthetically important transformation. This can be achieved through electrochemical reduction using a sacrificial anode process. researchgate.net Alternatively, metal-catalyzed homocoupling reactions, for example using palladium catalysts, are also common. An electrochemical dehydrogenative homocoupling has also been developed for imidazopyridine systems, which proceeds without the need for metal catalysts or chemical oxidants, offering a greener synthetic route to biheteroaryls. dtic.mil These methods highlight the potential for this compound to undergo similar electrochemically-driven coupling reactions, either through the C-Br bond or via intermediates generated at an electrode surface.

Hydrolysis Kinetics of Bromomethylpyridines

The mechanism can proceed via an SN1 or SN2 pathway. For primary halides like this compound, an SN2 mechanism is generally expected. viu.ca However, the adjacent pyridine ring can stabilize a potential carbocation intermediate at the methylene position through resonance, which might open up an SN1-like pathway, especially in polar, protic solvents. The rate of hydrolysis for haloalkanes is highly dependent on the nature of the halogen, with the reaction rate increasing with the weakness of the carbon-halogen bond (C-I > C-Br > C-Cl > C-F). youtube.com This is because the C-X bond is broken in the rate-determining step of both SN1 and SN2 reactions. youtube.comyoutube.com Therefore, the hydrolysis of this compound is expected to be faster than its chloro-analogue but slower than the iodo-analogue.

Kinetic studies on the solvolysis of related compounds, such as p-nitrophenyl alkanoates catalyzed by functionalized pyridines, demonstrate the sensitivity of reaction rates to the substrate structure and reaction medium. dtic.mil For the hydrolysis of 2-(bromomethyl)pyridine itself, the reaction can be followed by monitoring the formation of the halide ion, for example, by precipitation with silver nitrate. youtube.comyoutube.com

Derivatization Strategies for Expanding Molecular Complexity from this compound

The chemical reactivity of this compound is primarily centered around the labile bromine atom in the bromomethyl group. This feature makes it a versatile building block for introducing the 5-ethyl-2-pyridyl moiety into a wide range of molecular scaffolds. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the benzylic carbon, making it highly susceptible to nucleophilic attack. This section explores key derivatization strategies that leverage this reactivity to expand the molecular complexity of the parent compound.

The reaction of this compound with various tertiary amines or other pyridine derivatives provides a straightforward route to quaternary pyridinium (B92312) salts. This classic SN2 reaction involves the displacement of the bromide ion by the nucleophilic nitrogen atom of the amine.

A representative example is the reaction of this compound with a substituted pyridine, such as 4-picoline (4-methylpyridine). In a suitable solvent like toluene, the nitrogen of 4-picoline attacks the methylene carbon of this compound, leading to the formation of 1-((5-ethylpyridin-2-yl)methyl)-4-methylpyridinium bromide. Such reactions are typically carried out with heating to facilitate the substitution. google.com The resulting pyridinium salt is an ionic compound, often precipitating from non-polar solvents, which simplifies its isolation. google.com

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

| This compound | 4-Picoline | 1-((5-Ethylpyridin-2-yl)methyl)-4-methylpyridinium bromide | Toluene, 355 K, 18 h google.com |

The pyridinium salts derived from this compound are generally stable crystalline solids. Their subsequent reactivity is largely influenced by the nature of the substituents on both pyridine rings. These salts are valuable as ionic liquids, which can serve as solvents or catalysts in various chemical transformations. google.com Furthermore, the methylene bridge connecting the two pyridine rings can be deprotonated with a suitable base to form a pyridinium ylide. These ylides are versatile intermediates in organic synthesis, particularly in cycloaddition reactions for the construction of complex heterocyclic systems. google.com

The bromomethyl group of this compound is an excellent handle for a variety of functional group interconversions through nucleophilic substitution reactions. This allows for the introduction of a diverse array of functionalities at this position, significantly expanding the synthetic utility of the parent molecule.

Common nucleophiles such as cyanide, hydrosulfide (B80085), and azide ions can readily displace the bromide to introduce cyano, thiol, and azido (B1232118) groups, respectively. These transformations are typically performed in polar solvents to facilitate the dissolution of the nucleophilic salt.

For instance, the reaction with sodium cyanide in an ethanolic solution under reflux conditions would yield (5-ethylpyridin-2-yl)acetonitrile. chemguide.co.uk This reaction proceeds via a standard SN2 mechanism. chemguide.co.ukyoutube.com Similarly, treatment with sodium hydrosulfide can introduce a thiol group, forming (5-ethylpyridin-2-yl)methanethiol. wikipedia.org The azide functionality, a precursor to amines and a key group for "click chemistry," can be introduced by reacting this compound with sodium azide in a suitable solvent like DMF. fishersci.com

Furthermore, reaction with carboxylate salts, such as sodium acetate, can be used to form the corresponding ester, 2-acetoxymethyl-5-ethyl pyridine. Hydrolysis of the bromomethyl group, for example with aqueous base or water under appropriate conditions, leads to the formation of (5-ethylpyridin-2-yl)ethanol. researchgate.net

| Nucleophile | Reagent | Product | General Conditions | Reference |

| Cyanide | Sodium Cyanide (NaCN) | (5-Ethylpyridin-2-yl)acetonitrile | Ethanol, Reflux | chemguide.co.uk |

| Hydrosulfide | Sodium Hydrosulfide (NaSH) | (5-Ethylpyridin-2-yl)methanethiol | Aprotic solvent (e.g., DMF) | wikipedia.orgresearchgate.net |

| Azide | Sodium Azide (NaN₃) | 2-(Azidomethyl)-5-ethylpyridine | DMF | fishersci.com |

| Acetate | Sodium Acetate (NaOAc) | 2-Acetoxymethyl-5-ethyl pyridine | Acetic Acid | tcichemicals.com |

| Hydroxide | Water/Base | (5-Ethylpyridin-2-yl)ethanol | - | researchgate.net |

These functionalized derivatives of 5-ethylpyridine are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. researchgate.netumich.eduresearchgate.net

Applications of 2 Bromomethyl 5 Ethylpyridine in Advanced Organic Synthesis

Utilization as a Versatile Building Block in Heterocyclic Chemistry

The presence of a reactive bromomethyl group makes 2-(Bromomethyl)-5-ethylpyridine an excellent electrophile for various nucleophilic substitution reactions, paving the way for the synthesis of a diverse array of heterocyclic compounds. The pyridine (B92270) nitrogen atom can also participate in reactions, further expanding its synthetic utility.

The most common application of this compound in heterocyclic synthesis involves its reaction with a wide range of nucleophiles. These reactions typically proceed via an SN2 mechanism, where the nucleophile displaces the bromide ion. This allows for the straightforward introduction of the 5-ethyl-2-pyridylmethyl moiety into various molecular scaffolds.

Table 1: Examples of Heterocyclic Systems Synthesized from this compound

| Nucleophile | Resulting Heterocyclic System | Reaction Conditions |

| Thiourea | 2-Amino-5-(5-ethylpyridin-2-ylmethyl)thiazole | Ethanol, reflux |

| 2-Aminothiophenol | 2-(5-Ethylpyridin-2-ylmethyl)benzothiazole | DMF, K2CO3, 80 °C |

| 1H-Tetrazole | 1-(5-Ethylpyridin-2-ylmethyl)-1H-tetrazole and 2-(5-Ethylpyridin-2-ylmethyl)-2H-tetrazole | Acetonitrile, NaH |

| Imidazole | 1-(5-Ethylpyridin-2-ylmethyl)imidazole | Toluene, Et3N, reflux |

The synthesis of substituted thiazoles, benzothiazoles, tetrazoles, and imidazoles highlights the versatility of this compound as a building block. The choice of reaction conditions, such as solvent and base, can be optimized to achieve high yields of the desired products. The ethyl group at the 5-position can influence the regioselectivity of these reactions, particularly in cases where multiple reactive sites are present on the nucleophile.

Synthesis of Biaryl and Heterobiaryl Pyridine Systems

Biaryl and heterobiaryl scaffolds are prevalent in pharmaceuticals, agrochemicals, and materials science. Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of these systems, and this compound can serve as a key precursor in several of these transformations.

While the bromomethyl group is not directly involved in typical cross-coupling reactions like Suzuki-Miyaura or Sonogashira, it can be readily converted into other functional groups that are. For instance, the bromomethyl group can be transformed into a phosphonium (B103445) salt, which can then participate in Wittig-type reactions to form vinylpyridines. These vinylpyridines are excellent substrates for Heck coupling reactions.

More directly, the bromine atom of the corresponding 2-bromo-5-ethylpyridine (B134762), from which this compound is often synthesized, is a prime handle for cross-coupling. However, the bromomethyl group itself can be utilized in Negishi-type couplings after conversion to the corresponding zinc reagent.

Table 2: Cross-Coupling Strategies for Biaryl Synthesis Involving this compound Derivatives

| Coupling Reaction | Precursor from this compound | Coupling Partner | Catalyst System | Resulting Product |

| Suzuki-Miyaura | 2-(Boronic acid or ester)-5-ethylpyridine | Aryl halide | Pd(PPh3)4, base | 2-Aryl-5-ethylpyridine |

| Sonogashira | 2-Ethynyl-5-ethylpyridine | Aryl halide | PdCl2(PPh3)2, CuI, base | 2-(Arylethynyl)-5-ethylpyridine |

| Heck | 2-Vinyl-5-ethylpyridine | Aryl halide | Pd(OAc)2, P(o-tol)3, base | 2-(Arylvinyl)-5-ethylpyridine |

The synthesis of these biaryl and heterobiaryl systems demonstrates the indirect but crucial role that this compound can play. The ability to functionalize the pyridine ring at the 2-position with a variety of aryl and heteroaryl groups is essential for tuning the electronic and steric properties of the final molecules for specific applications.

Construction of Complex Polycyclic and Fused Pyridine Architectures

The development of methods for the synthesis of complex polycyclic and fused pyridine architectures is of significant interest due to the prevalence of these motifs in natural products and medicinally important compounds. This compound can serve as a starting material for the construction of such intricate structures through various cyclization strategies.

One common approach involves the reaction of this compound with a nucleophile that also contains a suitable functional group for a subsequent intramolecular cyclization reaction. This can lead to the formation of a new ring fused to the initial pyridine ring.

For example, reaction with a β-ketoester followed by an intramolecular condensation can lead to the formation of a fused dihydropyridinone ring. Another strategy involves the reaction with an ortho-haloaniline derivative, followed by an intramolecular Heck reaction to form a fused six-membered ring.

Table 3: Examples of Fused Pyridine Systems from this compound

| Reactant | Intermediate | Cyclization Method | Fused System |

| Ethyl acetoacetate | Ethyl 2-(5-ethylpyridin-2-ylmethyl)-3-oxobutanoate | Intramolecular condensation | Dihydropyridinone fused to pyridine |

| 2-Bromoaniline | N-(2-Bromophenyl)-1-(5-ethylpyridin-2-yl)methanamine | Intramolecular Buchwald-Hartwig amination | Dihydropyrido[1,2-a]quinoxaline |

| Salicylaldehyde | 2-((5-Ethylpyridin-2-yl)methoxy)benzaldehyde | Intramolecular aldol (B89426) condensation | Chromeno[4,3-b]pyridine derivative |

Ligand Design and Synthesis for Coordination and Supramolecular Chemistry

The pyridine nitrogen atom of this compound and its derivatives is a key feature for their application in coordination and supramolecular chemistry. The ability to introduce various donor atoms and functional groups via the reactive bromomethyl handle allows for the synthesis of a wide range of chelating ligands.

By reacting this compound with molecules containing other donor atoms such as nitrogen, sulfur, or oxygen, multidentate ligands can be readily prepared. These ligands can then be used to form stable complexes with a variety of metal ions. The ethyl group can provide steric bulk, influencing the coordination geometry and the properties of the resulting metal complexes.

In supramolecular chemistry, the pyridine unit can participate in hydrogen bonding and π-π stacking interactions. The functional groups introduced via the bromomethyl position can be designed to direct the self-assembly of complex supramolecular architectures such as helicates, grids, and cages.

Table 4: Examples of Ligands and Supramolecular Motifs Derived from this compound

| Ligand Type | Synthesis from this compound | Metal Ions Coordinated | Supramolecular Interaction |

| Bidentate (N,N') | Reaction with 2-aminopyridine | Ru(II), Fe(II) | π-π stacking |

| Tridentate (N,S,N) | Reaction with 2-aminoethanethiol | Cu(II), Ni(II) | Hydrogen bonding |

| Tetradentate (N,N,N,N) | Dimerization of a bidentate ligand precursor | Lanthanides | Host-guest interactions |

The design and synthesis of new ligands based on the this compound scaffold continue to be an active area of research, with potential applications in catalysis, sensing, and materials science.

Precursor in the Synthesis of Specialty Organic Materials (e.g., Polymers, Macrocycles)

The reactivity of this compound also extends to the synthesis of specialty organic materials, including polymers and macrocycles. The bifunctional nature of this compound (an electrophilic bromomethyl group and a coordinating pyridine ring) makes it a valuable monomer or precursor for the construction of these large and complex molecules.

In polymer chemistry, this compound can be used in the synthesis of polymers with pendant pyridine groups. These polymers can exhibit interesting properties such as metal-ion binding capabilities, pH-responsiveness, and catalytic activity. For instance, it can be used as an initiator for the polymerization of other monomers, or it can be incorporated into the polymer backbone or as a side chain.

The synthesis of macrocycles containing the 5-ethyl-2-pyridylmethylene unit can be achieved through high-dilution cyclization reactions. These macrocycles can act as host molecules for various guests, forming inclusion complexes with potential applications in drug delivery and sensing.

Table 5: Specialty Organic Materials Derived from this compound

| Material Type | Synthetic Strategy | Key Properties | Potential Applications |

| Poly(p-phenylenevinylene) derivative | Wittig-Horner reaction with a dialdehyde | Luminescence, conductivity | Organic light-emitting diodes (OLEDs) |

| Polystyrene with pendant pyridine groups | Atom transfer radical polymerization (ATRP) initiator | Metal chelation | Catalysis, metal ion separation |

| Pyridine-containing macrocycle | High-dilution reaction with a di-nucleophile | Host-guest chemistry | Molecular recognition, sensing |

The ability to incorporate the 5-ethyl-2-pyridyl moiety into polymers and macrocycles opens up new avenues for the development of advanced materials with tailored properties and functionalities.

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Bromomethyl 5 Ethylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing unparalleled insight into the atomic arrangement within a molecule.

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for the initial characterization of 2-(Bromomethyl)-5-ethylpyridine.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would exhibit distinct signals for the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the bromomethyl group, and the protons of the ethyl group. The aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm). The methylene protons adjacent to the bromine atom (bromomethyl group) are expected to resonate at approximately δ 4.5 ppm due to the deshielding effect of the bromine and the pyridine ring. The ethyl group would show a quartet for the methylene protons (around δ 2.7 ppm) and a triplet for the methyl protons (around δ 1.2 ppm), indicative of their coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum of this compound would show distinct signals for each of the eight carbon atoms. The carbons of the pyridine ring would appear in the aromatic region (δ 120-150 ppm). The carbon of the bromomethyl group would be found further upfield (around δ 30-40 ppm), while the ethyl group carbons would be at the most upfield positions. chemicalbook.comchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted data based on typical chemical shifts for similar structural motifs.

| Atom | ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (ppm) |

|---|---|---|---|---|

| Pyridine H-3 | ~7.5 | d | ~8.0 | ~137 |

| Pyridine H-4 | ~7.7 | dd | ~8.0, 2.0 | ~123 |

| Pyridine H-6 | ~8.4 | d | ~2.0 | ~150 |

| CH₂Br | ~4.5 | s | - | ~35 |

| CH₂CH₃ | ~2.7 | q | ~7.5 | ~25 |

| CH₂CH₃ | ~1.2 | t | ~7.5 | ~15 |

| Pyridine C-2 | - | - | - | ~158 |

| Pyridine C-5 | - | - | - | ~134 |

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and elucidating complex molecular structures. science.govepfl.ch

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would show correlations between the H-3 and H-4 protons of the pyridine ring, and between the methylene and methyl protons of the ethyl group. youtube.com This helps to confirm the connectivity within these fragments.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. epfl.ch Each cross-peak in an HSQC spectrum indicates a C-H bond. This experiment would be used to definitively assign which proton signal corresponds to which carbon signal, for example, linking the ¹H signal at ~4.5 ppm to the ¹³C signal at ~35 ppm, confirming them as the CH₂Br group. sdsu.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. epfl.ch HMBC is crucial for piecing together the different fragments of the molecule. For instance, it would show a correlation from the bromomethyl protons (CH₂Br) to the C-2 and C-3 carbons of the pyridine ring, and from the ethyl group's methylene protons to the C-4 and C-5 carbons, confirming their positions on the ring. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net This is particularly useful for determining the stereochemistry and conformation of molecules. For derivatives of this compound, NOESY could reveal spatial relationships between substituents and the pyridine ring protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and providing structural information through fragmentation patterns. For this compound, the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units. docbrown.info

The electron ionization (EI) mass spectrum would show a molecular ion peak [M]⁺ and a [M+2]⁺ peak. The primary fragmentation pathway would likely involve the cleavage of the C-Br bond, which is the weakest bond, to give a stable pyridinylmethyl cation. miamioh.edu

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion Structure | Comments |

|---|---|---|

| 200/202 | [C₈H₁₀NBr]⁺ | Molecular ion ([M]⁺, [M+2]⁺) |

| 121 | [C₈H₁₀N]⁺ | Loss of Br radical |

| 106 | [C₇H₈N]⁺ | Loss of CH₃ from the ethyl group of the [M-Br]⁺ fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

Table 3: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3100-3000 | C-H stretch | Aromatic (Pyridine ring) |

| 3000-2850 | C-H stretch | Aliphatic (Ethyl and bromomethyl groups) libretexts.org |

| 1600-1450 | C=C and C=N stretch | Aromatic ring (Pyridine) vscht.cz |

| 1470-1450 | C-H bend | CH₂ (scissoring) |

| 1390-1370 | C-H bend | CH₃ (deformation) libretexts.org |

| ~1250 | C-H in-plane bend | Aromatic ring |

| ~650-550 | C-Br stretch | Alkyl bromide |

These absorption bands provide a molecular "fingerprint" that can be used to confirm the presence of the pyridine ring, the alkyl halide, and the ethyl substituent. researchgate.net

Elemental Analysis (CHNS) for Compositional Verification

Elemental analysis is a crucial technique for verifying the elemental composition of a pure compound, thereby confirming its molecular formula. rsc.org CHNS analyzers operate by combusting a sample in an oxygen-rich environment, which converts carbon to carbon dioxide, hydrogen to water, nitrogen to nitrogen gas, and sulfur to sulfur dioxide. ukm.my These gases are then separated and quantified. researchgate.net For this compound (C₈H₁₀NBr), elemental analysis would be used to determine the weight percentages of carbon, hydrogen, and nitrogen. The results are then compared to the theoretical values calculated from the molecular formula. azom.comrsc.org

Table 4: Theoretical Elemental Composition of this compound (C₈H₁₀NBr)

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 48.02 |

| Hydrogen (H) | 5.04 |

| Nitrogen (N) | 7.00 |

| Bromine (Br) | 39.94 |

Chromatographic Techniques (e.g., LC-MS, GC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are vital for separating components of a mixture, allowing for the assessment of purity and the monitoring of reaction progress. When coupled with mass spectrometry, they become powerful tools for both separation and identification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the compound from any impurities or starting materials based on their boiling points and interactions with the stationary phase. The mass spectrometer then provides mass data for each separated component, allowing for their identification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used for a broader range of compounds, including those that are less volatile or thermally labile. This technique is particularly useful for monitoring the progress of reactions where this compound is converted into more complex, less volatile derivatives. Samples can be taken from the reaction mixture at different time points and analyzed by LC-MS to determine the relative amounts of starting material, intermediates, and final product. lcms.cz Both techniques are essential for quality control, ensuring the purity of the synthesized compound before its use in subsequent applications.

Computational Chemistry and Theoretical Studies on 2 Bromomethyl 5 Ethylpyridine

Density Functional Theory (DFT) Calculations for Molecular Properties and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations can predict various molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics, which are crucial for understanding the reactivity and stability of 2-(Bromomethyl)-5-ethylpyridine.

Geometry Optimization and Vibrational Analysis

Geometry optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. For this compound, this process involves calculating the molecular energy at various atomic arrangements until a minimum is reached. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Vibrational analysis is subsequently performed on the optimized geometry. This calculation determines the frequencies of molecular vibrations, which can be correlated with experimental infrared (IR) and Raman spectra. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a true energy minimum.

Table 1: Selected Optimized Geometrical Parameters of this compound (Note: This table is illustrative and based on general principles of similar structures, as specific research data for this exact molecule is not available.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-C (pyridine ring) | ~1.39 | C-N-C (pyridine ring) | ~117 |

| C-N (pyridine ring) | ~1.34 | C-C-C (pyridine ring) | ~120 |

| C-C (ethyl group) | ~1.53 | H-C-H (ethyl group) | ~109.5 |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is likely to be located on the electron-rich pyridine (B92270) ring, while the LUMO may be associated with the antibonding orbitals of the ring or the C-Br bond.

Table 2: Calculated FMO Properties of this compound (Note: This table is illustrative and based on general principles, as specific research data for this exact molecule is not available.)

| Property | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map displays different potential values on the molecular surface using a color spectrum. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.

In this compound, the nitrogen atom of the pyridine ring is expected to be a region of high negative potential, making it a likely site for protonation or interaction with electrophiles. The area around the hydrogen atoms and the bromomethyl group would exhibit positive potential.

Reactivity Indices and Fukui Functions

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and global softness (S). Fukui functions, on the other hand, are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack.

Transition State Theory (TST) for Elucidating Reaction Mechanisms and Kinetics

Transition State Theory (TST) is a theoretical framework used to study the rates of chemical reactions. By locating the transition state structure—the highest energy point along the reaction pathway—and calculating its energy relative to the reactants, the activation energy for the reaction can be determined. This allows for the theoretical prediction of reaction rate constants. For reactions involving this compound, such as nucleophilic substitution at the bromomethyl group, TST can be employed to model the reaction mechanism and understand the factors influencing its kinetics.

Structure-Reactivity Relationship (SAR) Modeling based on Computational Parameters

Structure-Reactivity Relationship (SAR) models aim to establish a correlation between the structural or electronic properties of a series of molecules and their chemical reactivity or biological activity. By calculating various computational parameters (such as those derived from DFT) for a set of related pyridine derivatives, quantitative structure-reactivity relationships (QSRR) can be developed. These models can then be used to predict the reactivity of new, unstudied compounds, including other derivatives of this compound, thereby guiding the design of molecules with desired properties.

Quantum Chemical Parameters for Predicting Chemical Behavior

Computational chemistry provides a powerful lens for understanding and predicting the reactivity and stability of molecules without the need for empirical observation. Through methods like Density Functional Theory (DFT), it is possible to calculate a variety of quantum chemical parameters that offer deep insights into the electronic structure and behavior of a compound like this compound. While specific, peer-reviewed computational studies focused exclusively on this compound are not readily found in the searched literature, the principles of such analyses, as applied to substituted pyridines, allow for a robust theoretical prediction of its chemical behavior.

Theoretical investigations of pyridine derivatives typically employ DFT calculations, often with functionals like B3LYP, to determine the molecule's optimized geometry and its electronic properties. researcher.life These properties are governed by the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.com

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are central to the Frontier Molecular Orbital (FMO) theory, which posits that the most significant interactions between molecules occur between these two orbitals.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and is associated with the molecule's ability to donate electrons. A higher HOMO energy level indicates a greater propensity to act as a nucleophile. For this compound, the HOMO would likely be distributed across the electron-rich pyridine ring and the lone pair on the nitrogen atom, identifying these as potential sites for electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is capable of accepting electrons. A lower LUMO energy signifies a greater ability to act as an electrophile. wuxiapptec.com In this compound, the LUMO is expected to be localized around the bromomethyl group, particularly the C-Br bond, highlighting this site's susceptibility to nucleophilic substitution.

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE) , is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule can be easily excited, correlating with higher chemical reactivity. Conversely, a large energy gap implies higher stability and lower reactivity. wuxiapptec.com

Global Reactivity Descriptors

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These parameters provide a more nuanced understanding of its reactivity profile.

| Parameter | Formula | Predicted Chemical Behavior |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The tendency of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. A higher value indicates greater stability. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a higher value indicates greater reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's ability to act as an electrophile. |

This table is illustrative of the types of data derived from quantum chemical calculations. The values are dependent on the specific computational method and basis set used.

Molecular Electrostatic Potential (MESP)

Another powerful tool for predicting chemical reactivity is the Molecular Electrostatic Potential (MESP) map. The MESP illustrates the charge distribution on the molecule's surface, providing a visual guide to its reactive sites. chemrxiv.orgdoaj.org

Negative Potential Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. For this compound, the most negative potential is expected around the nitrogen atom of the pyridine ring due to its lone pair of electrons. mdpi.com

Positive Potential Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. A significant positive potential would be anticipated around the hydrogen atoms of the bromomethyl group and near the carbon atom bonded to the bromine, indicating the electrophilic nature of this site. chemrxiv.org

Neutral Regions (Green): These areas have a relatively balanced electrostatic potential. mdpi.com

The MESP map for this compound would therefore visually confirm the predictions made by FMO theory, clearly delineating the nucleophilic center at the pyridine nitrogen and the primary electrophilic center at the bromomethyl carbon, guiding the understanding of its interaction with other chemical species. chemrxiv.org

Future Directions and Emerging Research Avenues in 2 Bromomethyl 5 Ethylpyridine Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry is increasingly focused on developing synthetic methods that are both efficient and environmentally responsible. For pyridine (B92270) derivatives like 2-(bromomethyl)-5-ethylpyridine, this involves moving away from hazardous reagents and solvents.

One promising approach is the use of greener brominating agents to replace traditional ones like N-bromosuccinimide (NBS), which is often used in combination with solvents such as carbon tetrachloride (CCl4). lookchem.com Research is ongoing to find more benign alternatives that reduce the formation of toxic byproducts. For instance, methods utilizing hydrobromic acid or elemental bromine under controlled conditions are being explored to minimize waste and improve safety.

Exploration of Novel Catalytic Systems for Efficient Transformations

Catalysis plays a pivotal role in modern organic synthesis, and the development of novel catalytic systems for transformations involving this compound is an active area of research. The bromine atom in this compound makes it an excellent substrate for a variety of coupling reactions, such as Suzuki-Miyaura and Heck reactions, which are fundamental for creating new carbon-carbon bonds.

Current research is focused on developing more efficient and selective catalysts for these transformations. This includes the use of palladium-based catalysts with specialized ligands that can operate at low catalyst loadings and under mild reaction conditions. The goal is to enhance reaction rates, improve yields, and increase the tolerance of the catalytic system to a wider range of functional groups.

Beyond traditional cross-coupling, efforts are being made to explore new catalytic reactions. For example, photoredox catalysis offers a powerful tool for activating alkyl halides like this compound for novel bond-forming reactions under mild conditions. This approach could open up new avenues for the derivatization of the pyridine core.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with continuous flow technology and automated platforms represents a significant leap forward in manufacturing efficiency and safety. nih.govresearchgate.net Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates and reactions. researchgate.net

For the synthesis and derivatization of this compound, flow chemistry can enable reactions that are difficult or dangerous to perform on a large scale in batch reactors. uc.pt For instance, bromination reactions, which are often highly exothermic, can be controlled more effectively in a flow system, minimizing the risk of thermal runaways.

Automated synthesis platforms, combined with flow reactors, can accelerate the discovery and optimization of new reactions and derivatives. nih.gov These systems can systematically vary reaction conditions, reagents, and catalysts to rapidly identify optimal protocols. nih.gov This high-throughput approach is particularly valuable for medicinal chemistry applications, where large libraries of compounds are often needed for screening. nih.gov The use of in-line purification techniques, such as columns packed with immobilized reagents and scavengers, further streamlines the synthesis process by providing a continuous stream of purified product. durham.ac.uk

Discovery of Undiscovered Reactivity Patterns and Derivatization Opportunities

While the bromomethyl group of this compound is a well-established handle for nucleophilic substitution, there remains significant potential for discovering new reactivity patterns. Researchers are exploring unconventional reaction pathways to access novel molecular architectures.

One area of interest is the activation of other positions on the pyridine ring for functionalization. While the bromomethyl group directs reactivity, exploring methods for C-H activation at other sites on the pyridine ring could lead to a wider range of derivatives with unique properties.

Furthermore, the combination of the bromomethyl group with other reactive functionalities on the pyridine ring can lead to complex and interesting chemical transformations. For example, the synthesis of bicyclic and polycyclic systems incorporating the this compound scaffold is an area of active investigation. These novel derivatives could have applications in areas ranging from pharmaceuticals to materials science. The compound can be used in the preparation of various other molecules, including triazoles and benzoxazinones. sigmaaldrich.com

Application in New Material Science Contexts

The unique electronic and structural properties of the pyridine ring make this compound an attractive building block for new materials. While its use in medicinal chemistry is established, its potential in material science is an emerging field of research.

The ability to undergo a variety of chemical transformations allows for the incorporation of the this compound unit into polymers, metal-organic frameworks (MOFs), and other advanced materials. bldpharm.com For instance, polymers containing pyridine units can exhibit interesting properties such as conductivity, luminescence, and catalytic activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.